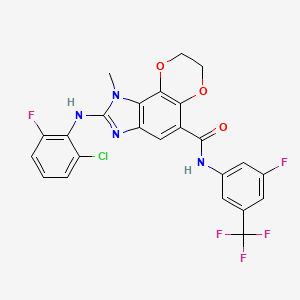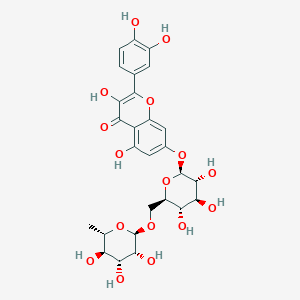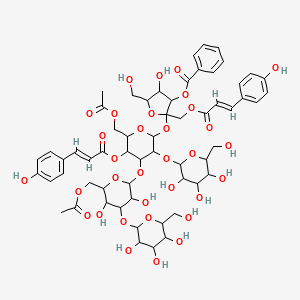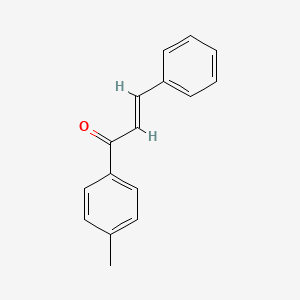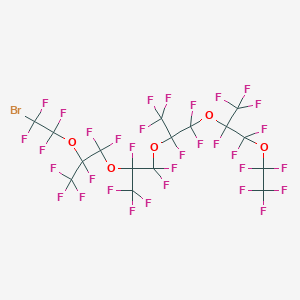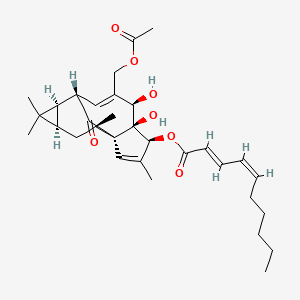
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Descripción general
Descripción
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is a natural diterpene compound known for its significant biological activities. It is derived from plants in the Euphorbiaceae family and has been studied for its potential therapeutic applications, particularly its anticomplement activity .
Mecanismo De Acción
Target of Action
The primary target of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol, a natural diterpene, is the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.
Mode of Action
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol interacts with the complement system and exhibits significant anticomplement activity . This means that it can inhibit the complement system, which may lead to a decrease in inflammation and immune response.
Biochemical Pathways
classical and alternative pathways of the complement system. These pathways play crucial roles in the immune response, including enhancing the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promoting inflammation, and attacking the pathogen’s cell membrane .
Pharmacokinetics
Like other diterpenes, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is its anticomplement activity . By inhibiting the complement system, it can potentially reduce inflammation and modulate the immune response. This could have implications for the treatment of diseases where the immune response is overactive or misdirected, such as autoimmune diseases .
Action Environment
The action, efficacy, and stability of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Análisis Bioquímico
Biochemical Properties
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol interacts with various enzymes and proteins in biochemical reactions. It exhibits significant anticomplement activity with an IC50 of 89.5 μM
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol typically involves the esterification of ingenol with 2’E,4’Z-decadienoic acid and acetic anhydride. The reaction is carried out under mild conditions, often using a catalyst such as pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is generally achieved through extraction from natural sources, followed by purification using chromatographic techniques. The large-scale synthesis may involve optimizing the reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in modulating biological pathways, particularly in immune response.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticomplement activities.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
Ingenol: The parent compound from which 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is derived.
3-O-(2’E,4’Z-decadienoyl)ingenol: A closely related compound with similar biological activities.
20-O-acetylingenol: Another derivative of ingenol with distinct biological properties.
Uniqueness
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is unique due to its dual ester functional groups, which enhance its biological activity and specificity. Its ability to inhibit complement activation sets it apart from other ingenol derivatives .
Propiedades
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKKJDQNXPUSI-IFEMBOOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



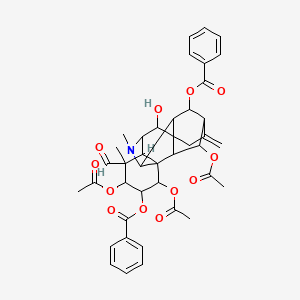
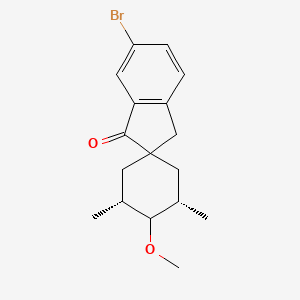
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
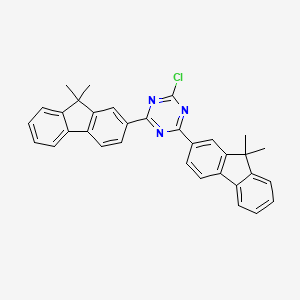
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)

